molecular formula C15H15N3O3S B2856667 4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898444-28-5

4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2856667
CAS No.: 898444-28-5
M. Wt: 317.36
InChI Key: WOUKUJYOCWOUCZ-UHFFFAOYSA-N
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Description

4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic organic compound known for its potential applications in medicinal chemistry and materials science. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring, and a nitrobenzylthio substituent, which adds to its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions. The nitrobenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a nitrobenzyl halide in the presence of a base such as triethylamine in a solvent like tetrahydrofuran .

Chemical Reactions Analysis

4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one undergoes various chemical reactions, including:

Mechanism of Action

The biological activity of 4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects . Additionally, the quinazolinone core can bind to specific proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and nitrobenzylthio-substituted molecules. For example:

4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one stands out due to its unique combination of a quinazolinone core and a nitrobenzylthio substituent, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15-16-13-4-2-1-3-12(13)14(17-15)22-9-10-5-7-11(8-6-10)18(20)21/h5-8H,1-4,9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUKUJYOCWOUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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